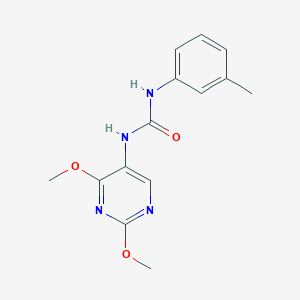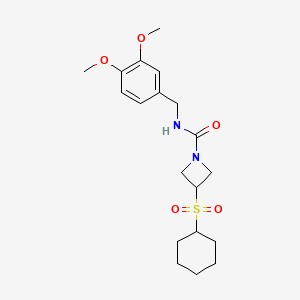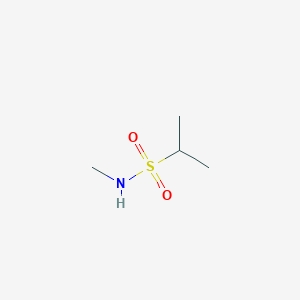
N-methylpropane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methylpropane-2-sulfonamide” is an organosulfur compound . It is also known as 2-Methyl-2-propanesulfinamide .
Synthesis Analysis
The synthesis of sulfonimidates, which includes compounds like N-methylpropane-2-sulfonamide, has been explored in various studies . These compounds have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of N-methylpropane-2-sulfonamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D and provide insights into its structural properties.Chemical Reactions Analysis
Sulfonimidates, including N-methylpropane-2-sulfonamide, have been used in various chemical reactions . They have been used as building blocks to access other sulfur (VI) compounds and have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of N-methylpropane-2-sulfonamide include a molecular weight of 121.20 . It is a solid at room temperature .科学的研究の応用
Environmental Impact and Exposure : Research conducted in Ottawa, Canada, investigated perfluorinated alkyl sulfonamides (PFASs), which are used in consumer products for surface protection. The study found significant indoor air concentrations of these compounds, indicating that indoor air is an important source of these chemicals to the outdoor environment. Human exposure through inhalation and dust ingestion was also assessed, highlighting potential health risks (Shoeib et al., 2005).
Polymer Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid), a type of polyelectrolyte, has been utilized in various industrial applications. The study utilized reversible addition fragmentation chain transfer (RAFT) polymerization to prepare homopolymers and block copolymers of this substance, exploring its potential in new polymerization processes and applications (Bray et al., 2017).
Antimicrobial Applications : A study evaluated N-benzenesulfonamides for their efficacy against Trypanosoma cruzi and Leishmania spp. The most active compounds displayed significant in vitro activity against Leishmania spp. promastigotes, with potential for treating leishmaniasis and trypanosomiasis (Bilbao-Ramos et al., 2012).
Biodegradation Studies : The biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) was studied in the context of constructed wetlands. This study provided insights into the microbial interactions with N-EtFOSA under various conditions, offering knowledge about microbial species that can degrade this compound in the environment (Yin et al., 2018).
Electronic Properties and Molecular Docking : Research on sulfonamide derivative compound, methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), explored its electronic properties, biological activities, and molecular docking. This study provides insights into the biological activity of MFMSPE against antibacterial proteins (Vetrivelan, 2018).
将来の方向性
While specific future directions for N-methylpropane-2-sulfonamide are not mentioned in the sources available, there are general trends in the field of organosulfur compounds that may be relevant. For instance, there is ongoing research into the synthesis of these compounds from readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which simplifies synthetic routes and reduces waste generation .
特性
IUPAC Name |
N-methylpropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)8(6,7)5-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVNMYAQGDTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpropane-2-sulfonamide | |
CAS RN |
25855-59-8 |
Source


|
| Record name | N-methylpropane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

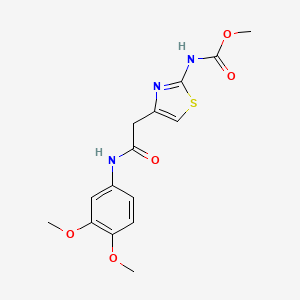
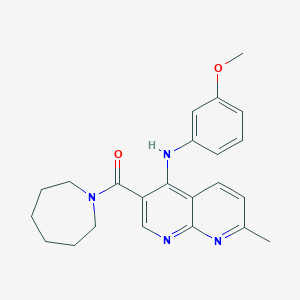
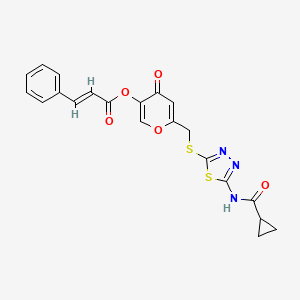
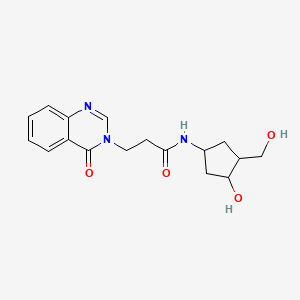
![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)

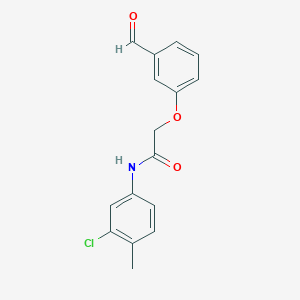


![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
![1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2675225.png)
